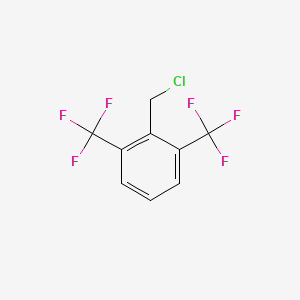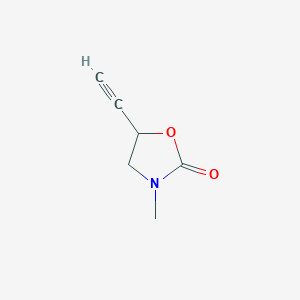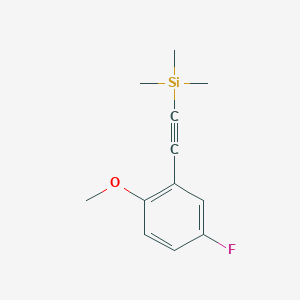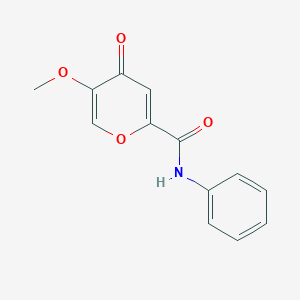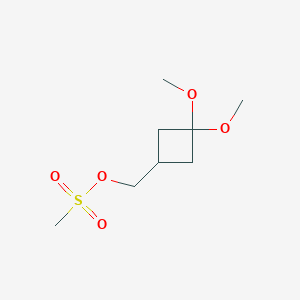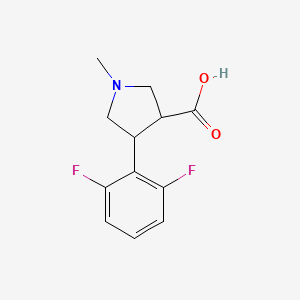
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is a complex organic compound that features a bromophenyl group, an indene-2,3-dione moiety, and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile typically involves the reaction of 2-bromoaniline with indene-2,3-dione in the presence of a suitable base and solvent. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or dimethylformamide (DMF)
Temperature: Reflux conditions or room temperature
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as sodium azide or thiourea
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
相似化合物的比较
Similar Compounds
- 2-((2-chlorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 2-((2-fluorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- 2-((2-methylphenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
Uniqueness
The uniqueness of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different chemical and biological properties compared to similar compounds with other substituents.
属性
分子式 |
C17H9BrN2O2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C17H9BrN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H |
InChI 键 |
VRXYONGERGEQRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Br)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
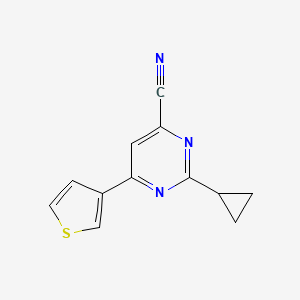
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)
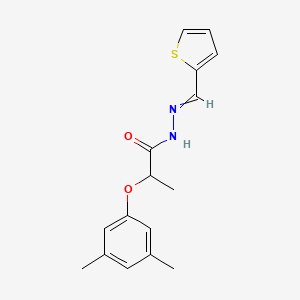
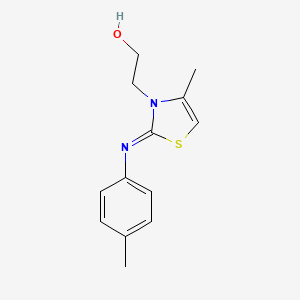
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)

